N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N'-(1-phenylethyl)thiourea
Overview
Description
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N’-(1-phenylethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyrazole ring substituted with a nitro group, an ethyl linker, and a phenylethyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
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Starting Materials: : The synthesis of N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N’-(1-phenylethyl)thiourea typically begins with commercially available starting materials such as 4-nitro-1H-pyrazole, 2-bromoethylamine hydrobromide, and 1-phenylethylamine.
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Step-by-Step Synthesis
Step 1: The first step involves the alkylation of 4-nitro-1H-pyrazole with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form 2-(4-nitro-1H-pyrazol-1-yl)ethylamine.
Step 2: The intermediate 2-(4-nitro-1H-pyrazol-1-yl)ethylamine is then reacted with 1-phenylethyl isothiocyanate under reflux conditions to yield the final product, N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N’-(1-phenylethyl)thiourea.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives under appropriate conditions.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, potentially forming various derivatives.
Hydrolysis: Under acidic or basic conditions, the thiourea group can be hydrolyzed to yield corresponding amines and isothiocyanates.
Common Reagents and Conditions
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted thiourea derivatives.
Hydrolysis: Corresponding amines and isothiocyanates.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific properties.
Biology and Medicine
Antimicrobial Agents: Due to the presence of the nitro group and the thiourea moiety, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, potentially leading to applications in drug development for diseases where enzyme inhibition is a therapeutic strategy.
Mechanism of Action
The mechanism by which N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N’-(1-phenylethyl)thiourea exerts its effects is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group can participate in redox reactions, while the thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the function of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: Lacks the pyrazole ring and nitro group, making it less versatile in terms of chemical reactivity and biological activity.
N-(2-pyrazolyl)thiourea: Similar structure but without the nitro group, which may result in different biological activities and reactivity.
N-(1-phenylethyl)thiourea:
Uniqueness
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-N’-(1-phenylethyl)thiourea is unique due to the combination of the nitro-substituted pyrazole ring and the phenylethyl thiourea moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[2-(4-nitropyrazol-1-yl)ethyl]-3-(1-phenylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-11(12-5-3-2-4-6-12)17-14(22)15-7-8-18-10-13(9-16-18)19(20)21/h2-6,9-11H,7-8H2,1H3,(H2,15,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRTYYONQUPNIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NCCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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